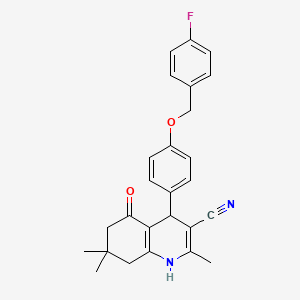![molecular formula C25H29Cl2FN2O2 B2797817 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride CAS No. 1189441-70-0](/img/structure/B2797817.png)
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride is a complex organic compound known for its unique chemical structure and potential applications in various fields of scientific research. The combination of biphenyl, piperazine, and fluorophenyl groups within its structure gives it notable properties, making it an interesting subject for chemical and pharmaceutical studies.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves a multi-step organic reaction sequence. A common synthetic route might begin with the preparation of the biphenyl derivative, followed by an ether formation to introduce the oxy group. Subsequent steps involve the formation of the piperazine ring, functionalization with the fluorophenyl group, and finally, introduction of the propanol moiety.
The reactions often require specific conditions such as controlled temperatures, inert atmospheres to avoid unwanted side reactions, and the use of catalysts to increase the efficiency and yield of the reactions.
Industrial Production Methods: On an industrial scale, the production of 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride would be carried out in large reactors designed to handle the specific reaction conditions. Processes are optimized for maximum yield and purity, incorporating steps like recrystallization, chromatography, and distillation to ensure the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions: This compound can undergo several types of chemical reactions:
Oxidation: : Given its hydroxy group, the compound can be subjected to oxidation reactions, leading to the formation of a ketone or aldehyde.
Reduction: : The nitro group present in some intermediates can be reduced to an amine group.
Substitution: : Aromatic substitution reactions are possible due to the presence of fluorophenyl and biphenyl groups.
Common Reagents and Conditions: Common reagents involved in these reactions include:
Oxidizing agents: : such as potassium permanganate or chromium trioxide.
Reducing agents: : like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Nucleophiles and electrophiles: : for substitution reactions, including halides and various organometallic compounds.
Major Products: The products formed from these reactions vary depending on the conditions but could include various oxidized or reduced forms of the original compound, as well as substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
This compound is highly valued in:
Chemistry: : As a model compound to study reactions involving biphenyl and piperazine derivatives.
Biology: : For its potential interactions with biological systems, possibly affecting cellular processes.
Medicine: : For its therapeutic potential, potentially being developed into drugs targeting specific receptors or enzymes.
Industry: : Its unique properties might make it useful in materials science or as a precursor for more complex chemical entities.
Wirkmechanismus
The mechanism by which this compound exerts its effects is often related to its ability to interact with specific molecular targets such as enzymes or receptors. The biphenyl group can offer rigidity to the molecular structure, enhancing its binding affinity, while the piperazine and fluorophenyl groups might facilitate specific interactions within biological environments. Pathways typically involved include signal transduction, modulation of enzymatic activity, or receptor binding.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds:
**1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-1-ol
**1-([1,1'-Biphenyl]-4-yloxy)-3-(4-(4-chlorophenyl)piperazin-1-yl)propan-2-ol
**1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-methylphenyl)piperazin-1-yl)propan-2-ol
Uniqueness: Compared to other similar compounds, 1-([1,1'-Biphenyl]-2-yloxy)-3-(4-(4-fluorophenyl)piperazin-1-yl)propan-2-ol dihydrochloride stands out due to its specific combination of functional groups and the unique electronic effects brought by the fluorophenyl group. This combination could potentially enhance its pharmacological profile or its reactivity in chemical processes, making it particularly interesting for further research and development.
Is there anything else you'd like to dive deeper into or another topic you’re curious about?
Eigenschaften
IUPAC Name |
1-[4-(4-fluorophenyl)piperazin-1-yl]-3-(2-phenylphenoxy)propan-2-ol;dihydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H27FN2O2.2ClH/c26-21-10-12-22(13-11-21)28-16-14-27(15-17-28)18-23(29)19-30-25-9-5-4-8-24(25)20-6-2-1-3-7-20;;/h1-13,23,29H,14-19H2;2*1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HKVLVSXPIODLKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=CC=C2C3=CC=CC=C3)O)C4=CC=C(C=C4)F.Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29Cl2FN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
479.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
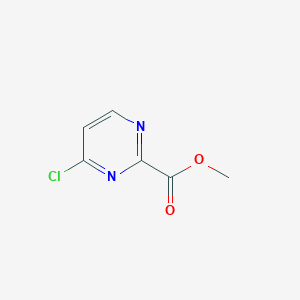
![2,6-Dichlorooxazolo[4,5-b]pyridine](/img/structure/B2797738.png)
![4-cyano-N-(2-(diethylamino)ethyl)-N-(5,7-dimethylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2797739.png)
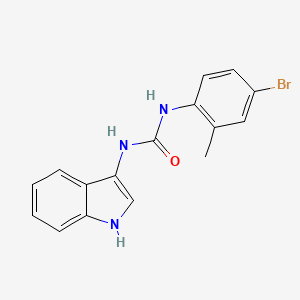
![1-(4-ethoxyphenyl)-4-[1-(2-methylpropyl)-1H-1,3-benzodiazol-2-yl]pyrrolidin-2-one](/img/structure/B2797741.png)
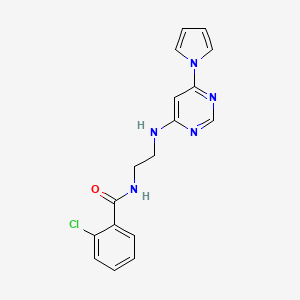
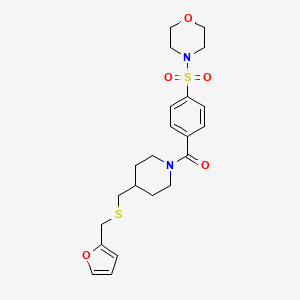

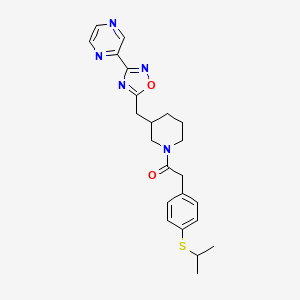
![2-methoxy-N-{2-[3-({[(naphthalen-1-yl)carbamoyl]methyl}sulfanyl)-1H-indol-1-yl]ethyl}benzamide](/img/structure/B2797747.png)
![N-[(4-methyl-1,3-thiazol-5-yl)methyl]cyclopropanamine dihydrochloride](/img/new.no-structure.jpg)

